
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to an undecyl chain terminated with an octyldisulfanyl group and a carboxylate ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate typically involves multiple steps, starting with the preparation of the anthracene-2-carboxylic acid. This intermediate is then esterified with 11-(octyldisulfanyl)undecanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an organic solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The anthracene core can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted anthracene derivatives.
科学研究应用
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core’s photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which 11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate exerts its effects is largely dependent on its structural features. The anthracene core can interact with various molecular targets through π-π stacking interactions, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The carboxylate ester group can be hydrolyzed to release the active anthracene-2-carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Anthracene-2-carboxylic acid: Lacks the undecyl and octyldisulfanyl groups, making it less hydrophobic and less versatile in applications.
11-(Octyldisulfanyl)undecanol: Lacks the anthracene core, limiting its use in photophysical studies.
Anthracene-2-carboxylate esters: Various esters with different alkyl chains can be compared to highlight the unique properties imparted by the undecyl and octyldisulfanyl groups.
Uniqueness
11-(Octyldisulfanyl)undecyl anthracene-2-carboxylate stands out due to its combination of hydrophobicity, redox-active disulfide bond, and photophysical properties of the anthracene core. This unique combination makes it a valuable compound for a wide range of scientific applications.
属性
CAS 编号 |
383124-35-4 |
|---|---|
分子式 |
C34H48O2S2 |
分子量 |
552.9 g/mol |
IUPAC 名称 |
11-(octyldisulfanyl)undecyl anthracene-2-carboxylate |
InChI |
InChI=1S/C34H48O2S2/c1-2-3-4-5-12-17-24-37-38-25-18-13-10-8-6-7-9-11-16-23-36-34(35)32-22-21-31-26-29-19-14-15-20-30(29)27-33(31)28-32/h14-15,19-22,26-28H,2-13,16-18,23-25H2,1H3 |
InChI 键 |
UFMQAAHUPFVFDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSSCCCCCCCCCCCOC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
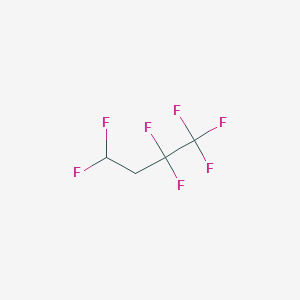
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
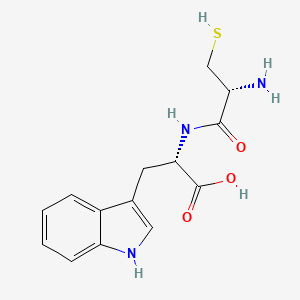

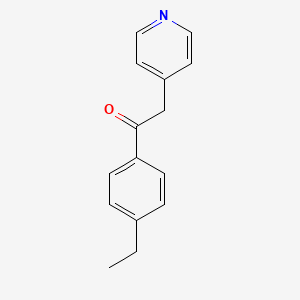

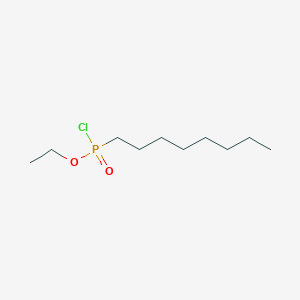
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
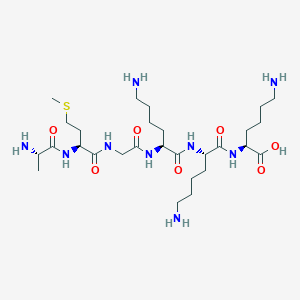
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
